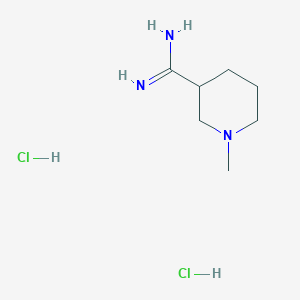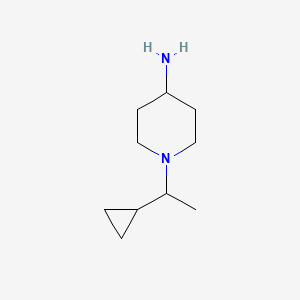
1-(1-Cyclopropylethyl)piperidin-4-amine
Descripción general
Descripción
“1-(1-Cyclopropylethyl)piperidin-4-amine” is a chemical compound . It contains a total of 33 bonds, including 13 non-H bonds, 2 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .
Synthesis Analysis
Piperidine derivatives, such as “1-(1-Cyclopropylethyl)piperidin-4-amine”, can be synthesized through various methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .
Molecular Structure Analysis
The molecular structure of “1-(1-Cyclopropylethyl)piperidin-4-amine” includes a total of 32 atoms; 20 Hydrogen atoms, 10 Carbon atoms, and 2 Nitrogen atoms . The chemical formula is C10H20N2 .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
1-(1-Cyclopropylethyl)piperidin-4-amine has shown relevance in the synthesis of N-heterocyclic 4-piperidinamines, which have been investigated for their antihistaminic activity. For example, a study describes the synthesis and evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines, highlighting their potential in medicinal chemistry (Janssens et al., 1985).
Organic Synthesis
In the field of organic synthesis, 1-(1-Cyclopropylethyl)piperidin-4-amine is part of pathways to create complex molecules. An example is the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, demonstrating the compound's role in facilitating novel synthetic routes (Lebold et al., 2009).
Enantioselective Synthesis
This compound is also significant in enantioselective synthesis, particularly in creating chiral piperidines. A study discusses the enantioselective, radical-mediated δ C-H cyanation of acyclic amines, an innovative approach in asymmetric synthesis, where compounds like 1-(1-Cyclopropylethyl)piperidin-4-amine are crucial (Zhang, Zhang, & Nagib, 2019).
Pharmacological Research
1-(1-Cyclopropylethyl)piperidin-4-amine derivatives have been explored for their pharmacological potential. For instance, research on 1-aroyl-4-(m-aminomethylphenyl)piperidine derivatives investigates their use as tryptase inhibitors, which could be beneficial in treating asthma or allergic rhinitis (Expert Opinion on Therapeutic Patents, 2002).
Piperidone Synthesis
The compound plays a role in the synthesis of piperidones, a family of chemicals used in pharmaceuticals for their antimicrobial activity. A study demonstrates the use of amino acids in synthesizing piperidones, indicating the compound's utility in green chemistry (Soundarrajan, Saraswathi, & Asiyaparvin, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-cyclopropylethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-8(9-2-3-9)12-6-4-10(11)5-7-12/h8-10H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEMKLYUUMNKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



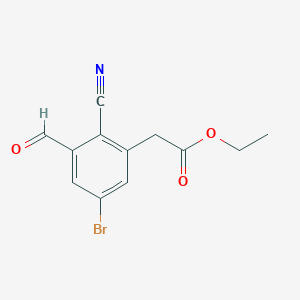

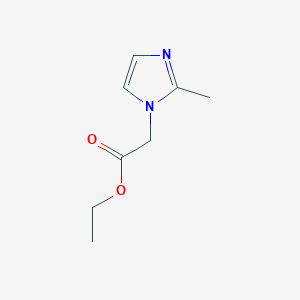
![4,6-difluoro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486394.png)
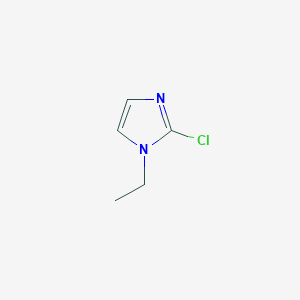
![[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1486396.png)
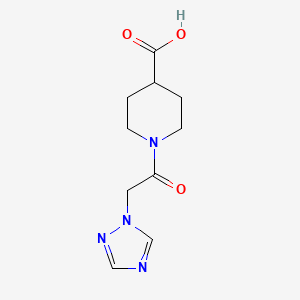
![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide](/img/structure/B1486399.png)
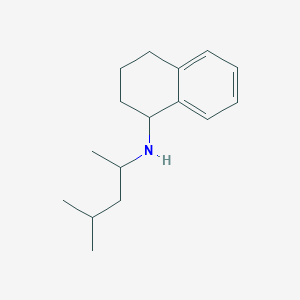

![(5-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1486403.png)

